molecular formula C17H19N3O2 B6425377 N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide CAS No. 2034574-69-9

N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B6425377
CAS No.: 2034574-69-9
M. Wt: 297.35 g/mol
InChI Key: AVICWGAEHHYDAX-UHFFFAOYSA-N
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Description

N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The phenyl and pyridine groups are then introduced through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple targets makes it a versatile compound in various research fields .

Properties

IUPAC Name

N-phenyl-3-pyridin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(19-14-5-2-1-3-6-14)20-12-4-7-16(13-20)22-15-8-10-18-11-9-15/h1-3,5-6,8-11,16H,4,7,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVICWGAEHHYDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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